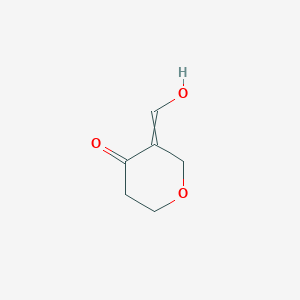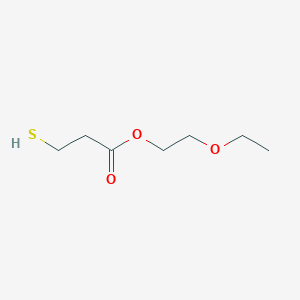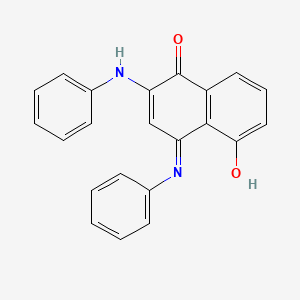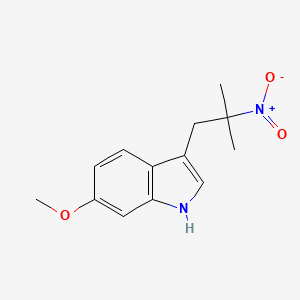
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate is an organic compound that features a combination of an alkene, a benzene ring, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of but-3-en-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then treated with a carbamate reagent to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
But-3-yn-2-yl (4-methylbenzene-1-sulfonyl)carbamate: Similar structure but with an alkyne group instead of an alkene.
But-3-en-2-yl (4-chlorobenzene-1-sulfonyl)carbamate: Similar structure but with a chlorine substituent on the benzene ring.
Uniqueness
But-3-en-2-yl (4-methylbenzene-1-sulfonyl)carbamate is unique due to the presence of the alkene group, which imparts specific reactivity and properties. The combination of the alkene, benzene ring, and carbamate group makes this compound versatile for various chemical transformations and applications.
Propiedades
Número CAS |
95602-06-5 |
|---|---|
Fórmula molecular |
C12H15NO4S |
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
but-3-en-2-yl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C12H15NO4S/c1-4-10(3)17-12(14)13-18(15,16)11-7-5-9(2)6-8-11/h4-8,10H,1H2,2-3H3,(H,13,14) |
Clave InChI |
KKBUEJQTLVQYPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


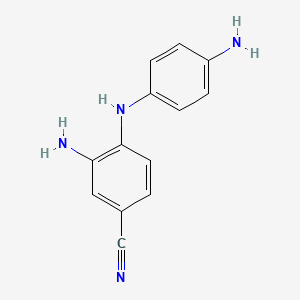
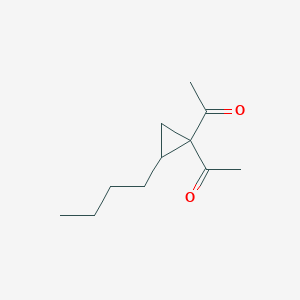
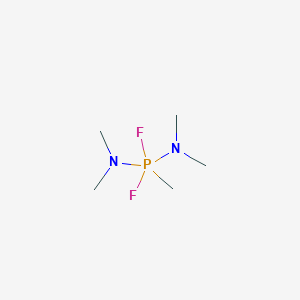
![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)

